molecular formula C9H7NO2 B1388102 Quinoline-4,7-diol CAS No. 955938-89-3

Quinoline-4,7-diol

Cat. No.: B1388102
CAS No.: 955938-89-3
M. Wt: 161.16 g/mol
InChI Key: VJOPQSBUEFGOSD-UHFFFAOYSA-N
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Description

Quinoline-4,7-diol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring The addition of hydroxyl groups at the 4 and 7 positions of the quinoline ring structure gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-4,7-diol can be achieved through several methods. One common approach involves the hydroxylation of quinoline derivatives. For instance, the Skraup synthesis, which is a classical method for quinoline synthesis, can be modified to introduce hydroxyl groups at specific positions. Another method involves the use of transition metal catalysts to facilitate the hydroxylation process under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Quinoline-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline-4,7-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline-4,7-diol involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Quinoline-4,7-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and other fields .

Properties

IUPAC Name

7-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPQSBUEFGOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653846
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955938-89-3
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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